molecular formula C12H10Cl2N2OS B2947914 N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide CAS No. 314258-13-4

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide

Cat. No.: B2947914
CAS No.: 314258-13-4
M. Wt: 301.19
InChI Key: ZRURCULELYTRNR-UHFFFAOYSA-N
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Description

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thioamide under basic conditions to form the thiazole ring. This intermediate is then acetylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes or cell proliferation. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities and chemical reactivity. Its dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2OS/c1-7(17)16-12-15-6-10(18-12)4-8-2-3-9(13)5-11(8)14/h2-3,5-6H,4H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRURCULELYTRNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701328363
Record name N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807391
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

314258-13-4
Record name N-[5-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701328363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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